8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Description
This polycyclic compound features a tetracyclic framework with fused heterocyclic rings, including a 15-thia (sulfur) group, 9,10,17-triaza (three nitrogen atoms), and a ketone moiety at position 11. The methyl and phenyl substituents at positions 8 and 14, respectively, contribute to its steric and electronic profile.
Properties
IUPAC Name |
8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS/c1-12-14-9-5-6-10-15(14)18-21-19-16(20(24)23(18)22-12)11-17(25-19)13-7-3-2-4-8-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYRGLFYSBBMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4)C5=CC=CC=C15 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamines with o-cyanobenzaldehydes, followed by cyclization reactions to form the triazatetracyclic core . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as HY zeolite .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Composition and Ring Systems
15-Thia vs. 14-Oxa Substitution
- Analog from : (1S,12R,16S)-15-Methyl-8-phenyl-14-oxa-8,10,15-triazatetracyclo[...]-9-one replaces sulfur with oxygen (14-oxa). Oxygen’s higher electronegativity may reduce electron density in the ring system compared to sulfur, affecting reactivity and solubility .
Triaza vs. Diazatetracyclic Systems
Substituent Effects and Functional Groups
Methyl and Phenyl Groups
- 16-Methyl-11-(2-Methylphenyl)-14-Phenyl-8,12-Dioxa-14,15-Diazatetracyclo[...]-10-Carbonitrile (): Includes a 2-methylphenyl group and cyano substituent.
Ketone vs. Ester/Carboxylate Moieties
Crystallographic and Conformational Insights
- Methyl 11,14,16-Triphenyl-8,12-Dioxa-14,15-Diazatetracyclo[...]-10-Carboxylate () : X-ray analysis reveals planar aromatic rings and intermolecular π-π interactions. The target’s sulfur atom may induce puckering or deviate from planarity due to larger atomic size .
- N-[(8E)-12-Methyl-14-Phenyl-10,13,14,16-Tetraazatetracyclo[...]-8-Ylidene]Hydroxylamine () : Exhibits a hydroxylamine substituent, which could form intramolecular hydrogen bonds absent in the target compound .
Biological Activity
8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a complex organic compound notable for its unique tetracyclic structure and potential biological activities. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its diverse biological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features
- Tetracyclic Structure : The unique arrangement of rings contributes to its biological activity.
- Functional Groups : Presence of nitrogen and sulfur atoms enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding interactions can modulate the activity of these targets, leading to various pharmacological effects.
Biological Activities
Research findings indicate that 8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that it may inhibit the growth of cancer cells through apoptosis induction.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, it was observed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) indicated that treatment with 8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.
Anti-inflammatory Effects
In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Data Table: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Antimicrobial | MIC Testing | MIC = 32 µg/mL for S. aureus & E. coli |
| Anticancer | MTT Assay on MCF-7 Cells | 50% viability reduction at 25 µM |
| Anti-inflammatory | Cytokine Assay | Reduced TNF-alpha & IL-6 production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
